molecular formula C13H11N3O2 B12914420 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-60-6

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one

Cat. No.: B12914420
CAS No.: 849199-60-6
M. Wt: 241.24 g/mol
InChI Key: DDVNWMVOZLTUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the imidazo[1,5-a]pyrazine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with 2-aminopyrazine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired imidazo[1,5-a]pyrazine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of optoelectronic devices and sensors

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)imidazo[1,5-a]pyrazin-8(7H)-one stands out due to its unique combination of a methoxyphenyl group and an imidazo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties. Its potential as a kinase inhibitor and its applications in various fields highlight its versatility and importance in scientific research .

Properties

CAS No.

849199-60-6

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

IUPAC Name

5-(4-methoxyphenyl)-7H-imidazo[1,5-a]pyrazin-8-one

InChI

InChI=1S/C13H11N3O2/c1-18-10-4-2-9(3-5-10)11-7-15-13(17)12-6-14-8-16(11)12/h2-8H,1H3,(H,15,17)

InChI Key

DDVNWMVOZLTUGW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.